1. Investigating the efficacy of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in the treatment of asthma.
2. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cancer.
3. Developing more efficient synthetic routes for 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate.
4. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a tool compound in drug discovery.
5. Developing new analytical methods for the determination of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in various matrices.
6. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate in the treatment of neuroinflammation.
7. Determining the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of ocular inflammatory diseases.
8. Investigating the potential of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of inflammatory bowel disease.
9. Developing new formulations of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate to improve its solubility.
10. Investigating the potential use of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate as a drug for the treatment of cardiovascular disease.